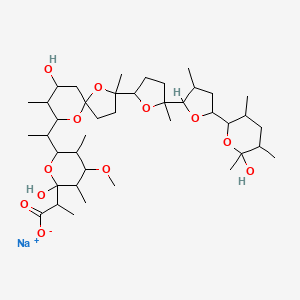

Mutalomycin sodium

Description

Contextualizing Mutalomycin Sodium as a Key Bioactive Compound

This compound belongs to the class of polyether ionophore antibiotics, a group of naturally occurring compounds renowned for their ability to transport metal cations across biological membranes. nih.gov This property is central to their biological activity and their utility in research. mdpi.com In chemical biology, which utilizes chemical tools to study and manipulate biological systems, this compound serves as a molecular probe. Its ability to selectively bind and transport specific ions allows researchers to dissect the complex roles of ion gradients in cellular functions, ranging from signal transduction to metabolic regulation. mdpi.comnih.gov The study of such ionophores provides critical insights into fundamental biological mechanisms and offers a basis for understanding the activity of this class of antibiotics. mdpi.com

Historical Perspective on the Discovery and Initial Characterization of Mutalomycin

Mutalomycin was first reported in 1977 by T. Fehr, H. D. King, and M. Kuhn. nih.gov It was discovered as a new metal-complexing polyether antibiotic produced by a strain of Streptomyces mutabilis (NRRL 8088). nih.govebi.ac.uk The initial isolation was of the sodium salt, this compound, which has the chemical formula C41H69NaO12. nih.govebi.ac.uk The structure of this monocarboxylic acid polyether was initially established through X-ray analysis of its potassium salt. nih.govebi.ac.uk Early characterization involved techniques such as infrared and nuclear magnetic resonance spectroscopy to elucidate its complex structure. nih.gov These pioneering studies laid the groundwork for its classification and subsequent investigation into its biological functions. nih.govnih.gov

Classification of this compound within Polyether Antibiotics and Related Compound Families

Mutalomycin is classified as a monocarboxylic polyether antibiotic. nih.gov These compounds are characterized by a backbone composed of multiple cyclic ether rings and a single terminal carboxylic acid group. clockss.org Structurally, Mutalomycin is closely related to other well-known polyether antibiotics such as nigericin (B1684572) and lonomycin (B1226386). nih.govebi.ac.ukclockss.org It contains six heterocyclic rings within its structure. nih.govebi.ac.uk The broader family of polyether ionophores is known for its diversity, with members exhibiting specificity for different metal cations. mdpi.com Mutalomycin, like others in its class, functions by forming a lipid-soluble complex with a cation, which can then diffuse across a lipid bilayer, disrupting the natural ion gradients essential for cell viability. nih.govmdpi.com

Table 1: Classification and Properties of Mutalomycin

| Property | Description | Reference(s) |

| Compound Name | Mutalomycin | nih.gov |

| Sodium Salt | This compound | nih.govebi.ac.uk |

| Producing Organism | Streptomyces mutabilis NRRL 8088 | nih.govebi.ac.uk |

| Chemical Formula | C41H69NaO12 (Sodium Salt) | nih.govebi.ac.uk |

| Compound Class | Monocarboxylic Polyether Antibiotic | nih.gov |

| Structural Features | Six heterocyclic rings, related to nigericin | nih.govebi.ac.uk |

| Primary Function | Ionophore (metal-complexing agent) | nih.govebi.ac.uk |

Overview of Major Research Avenues for this compound

The primary research application of this compound stems from its function as an ionophore. This has positioned it as a valuable tool in several areas of study:

Studying Ion Transport: As a mobile ion carrier, Mutalomycin is used to investigate the mechanisms of cation transport across cellular and artificial membranes. This helps in understanding the fundamental principles of membrane permeability and ion homeostasis. mdpi.comnih.gov

Antimicrobial Research: Mutalomycin exhibits activity primarily against Gram-positive bacteria. nih.govthieme-connect.com Research in this area focuses on understanding its mechanism of action, which involves dissipating ion gradients across the bacterial cell membrane, leading to cell death. nih.gov It has also been identified in studies alongside other polyethers like nigericin and grisorixin (B1215602) for its activity against various bacterial strains. thieme-connect.com

Structural and Biosynthetic Studies: The complex structure of Mutalomycin has prompted detailed spectroscopic studies, particularly using 13C-NMR, to fully assign its chemical structure and conformation. nih.govclockss.org Furthermore, research into the biosynthetic gene clusters of polyethers, including those related to Mutalomycin, provides insight into how these intricate molecules are assembled by their producing organisms. asm.org

Structure

2D Structure

Properties

CAS No. |

124918-42-9 |

|---|---|

Molecular Formula |

C41H69NaO12 |

Molecular Weight |

776.98 |

IUPAC Name |

sodium;2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate |

InChI |

InChI=1S/C41H70O12.Na/c1-20-17-22(3)39(11,45)50-31(20)29-18-21(2)35(48-29)38(10)14-13-30(49-38)37(9)15-16-40(53-37)19-28(42)23(4)32(51-40)24(5)33-25(6)34(47-12)26(7)41(46,52-33)27(8)36(43)44;/h20-35,42,45-46H,13-19H2,1-12H3,(H,43,44);/q;+1/p-1 |

InChI Key |

CPFAJMOABNHQTP-WWHLJFNRSA-M |

SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)(C)O)C.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

28-Epimutalomycin; |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Mutalomycin Sodium

Isolation and Fermentation Processes of Mutalomycin-Producing Microorganisms

The production of Mutalomycin, like many secondary metabolites, is dependent on the cultivation of the specific microbial strain under controlled laboratory conditions. This involves identifying the producer, optimizing its growth and production environment, and developing effective methods to recover the compound from the fermentation broth.

Identification of Primary Producer Strains

The primary producer of Mutalomycin has been identified as a strain of the bacterium Streptomyces mutabilis, specifically designated as NRRL 8088. nih.govebi.ac.uk Streptomyces is a genus of Gram-positive bacteria, predominantly found in soil, renowned for its capacity to produce a wide variety of commercially important secondary metabolites, including a majority of clinically used antibiotics. wikipedia.orggoogle.com While S. mutabilis NRRL 8088 is the definitive source of Mutalomycin, related polyether compounds are produced by other Streptomyces species, such as Streptomyces scabrisporus and Streptomyces ribosidificus, highlighting the prevalence of these biosynthetic capabilities within the genus. mdpi.comresearchgate.net

| Producing Microorganism | Compound | Reference Strain |

| Streptomyces mutabilis | Mutalomycin | NRRL 8088 |

| Streptomyces scabrisporus | Promomycin | NF3 |

| Streptomyces ribosidificus | Related Polyethers | Not Specified |

| Streptomyces albus | Salinomycin (B1681400) | Not Specified |

Optimization of Fermentation Conditions for Mutalomycin Production

Maximizing the yield of Mutalomycin requires the systematic optimization of fermentation parameters to enhance the metabolic activity of S. mutabilis. frontiersin.org While specific, detailed optimization data for Mutalomycin production is not extensively published, the general strategies for optimizing antibiotic production from Streptomyces are well-established and would be applicable. researchgate.netresearchgate.netnih.gov This process involves manipulating both nutritional and physical factors to favor the synthesis of the secondary metabolite over primary growth.

Key factors that are typically optimized include:

Nutrient Composition: The type and concentration of carbon and nitrogen sources are critical. For instance, in the production of chrysomycin A by a Streptomyces species, a medium containing glucose, corn starch, and hot-pressed soybean flour was found to be optimal. nih.gov

Inorganic Salts: The presence of specific ions can significantly influence antibiotic production. For example, phosphate (B84403) concentration is often a key regulator; high levels can inhibit secondary metabolism. frontiersin.org

Physical Parameters: Factors such as initial pH, temperature, aeration (shaking speed), and inoculum size must be carefully controlled. nih.gov For salinomycin production, an initial pH of 7.0 and a shaker speed of 250 rpm were part of the optimized conditions. researchgate.net

The goal of optimization is to create an environment that triggers the complex regulatory networks leading to the expression of the biosynthetic genes responsible for producing the desired compound. frontiersin.org

| Parameter | General Role in Streptomyces Fermentation | Example from Related Antibiotic Production |

| Carbon Source | Provides energy and building blocks for biosynthesis. | Glucose and dextrin (B1630399) are commonly used. researchgate.netnih.gov |

| Nitrogen Source | Essential for growth and synthesis of enzymes and precursors. | Corn steep liquor and soybean meal are effective. researchgate.netnih.gov |

| Initial pH | Affects nutrient uptake and enzyme activity. | Optimal pH is often near neutral (6.5-7.0). researchgate.netnih.gov |

| Aeration | Crucial for aerobic respiration and metabolic activity. | Higher aeration can improve substrate utilization. researchgate.net |

| Inoculum Size | Determines the initial cell density and growth kinetics. | Typically optimized between 5-10% (v/v). researchgate.netnih.gov |

Extraction and Initial Purification Strategies of Mutalomycin Precursors

Following fermentation, the target compound must be separated from the complex mixture of the culture broth, which includes microbial cells, residual media components, and other metabolites. The initial report on Mutalomycin specifies that the monocarboxylic acid metabolite was isolated as its sodium salt (C41H69NaO12). nih.govebi.ac.uk Although the precise, step-by-step extraction protocol for Mutalomycin is not detailed in the available literature, standard methods for polyether antibiotics involve solvent extraction. The lipophilic nature of polyether ionophores allows for their extraction from the fermentation broth or mycelial cake using water-immiscible organic solvents. Subsequent purification steps typically employ chromatographic techniques to separate Mutalomycin from other extracted compounds to achieve the desired level of purity.

Genetic and Enzymatic Basis of Mutalomycin Biosynthesis

The production of complex natural products like Mutalomycin is encoded within the microorganism's genome in the form of a biosynthetic gene cluster (BGC). google.comnih.gov These clusters contain all the necessary genes for the enzymes that assemble the molecule from simple precursors, as well as genes for regulation and self-resistance. google.comresearchgate.net

Elucidation of Mutalomycin Biosynthesis Gene Clusters

The specific biosynthetic gene cluster for Mutalomycin has not been explicitly characterized in published research. However, based on its structure as a polyketide, it is certain to be synthesized by a Type I Polyketide Synthase (PKS) pathway. nih.govnih.gov In Streptomyces, genes for natural product assembly are typically clustered together on the chromosome. google.comnih.gov A putative Mutalomycin BGC would be expected to contain a set of large, multi-domain genes encoding the PKS enzymes, alongside genes for tailoring enzymes (such as epoxidases and hydrolases), regulatory proteins, and transporter proteins that confer self-resistance to the producing organism. nih.govnih.gov The architecture of BGCs for similar polyether antibiotics provides a model for what the Mutalomycin cluster would likely entail. researchgate.net

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Epoxidases, Epoxide Hydrolases)

As a polyether polyketide, the biosynthesis of Mutalomycin is dependent on several key classes of enzymes. mdpi.com

Polyketide Synthases (PKSs): The carbon backbone of Mutalomycin is assembled by Type I PKSs. nih.govnih.gov These are massive, multi-domain enzyme complexes that function as an assembly line. Each "module" of the PKS is responsible for adding a specific two-carbon unit (from precursors like malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain and determining its stereochemistry and reduction state. researchgate.netyoutube.com The linear polyketide chain is sequentially built before being released from the PKS assembly line.

Epoxidases and Epoxide Hydrolases: A defining characteristic of polyether antibiotics is their multiple cyclic ether rings. mdpi.com The formation of these rings is a post-PKS process initiated by tailoring enzymes. It is proposed that monooxygenase enzymes (epoxidases) first form epoxide rings at specific locations along the folded polyketide backbone. Subsequently, epoxide hydrolase enzymes catalyze the stereospecific ring-opening of these epoxides by water, leading to a cascade of cyclizations that form the characteristic tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings found in the final Mutalomycin structure.

While the specific enzymes for Mutalomycin have not been isolated and characterized, their roles are inferred from the well-studied biosynthetic pathways of other complex polyketides and polyether antibiotics. nih.govnih.govfrontiersin.org

Proposed Mutalomycin Biosynthetic Intermediates and Pathways

The biosynthesis of mutalomycin is believed to be initiated from simple precursor units derived from primary metabolism, such as acetate, propionate, and butyrate. These precursors are sequentially condensed in a manner analogous to fatty acid synthesis, but with a much greater degree of stereochemical control and the incorporation of various extender units, leading to the formation of a long polyketide chain.

The key steps in the proposed biosynthetic pathway of mutalomycin include:

Initiation: The biosynthesis is likely initiated with a starter unit, which could be derived from isobutyryl-CoA, acetyl-CoA, or propionyl-CoA.

Elongation: The initial starter unit is then elongated through the sequential addition of extender units, such as methylmalonyl-CoA and ethylmalonyl-CoA, by the PKS modules. Each module is responsible for the addition of one extender unit and for setting the stereochemistry at the newly formed chiral centers.

Cyclization: Following the assembly of the linear polyketide chain, a series of stereospecific epoxidation and cyclization reactions occur. These reactions are catalyzed by epoxidases and cyclase enzymes, respectively, leading to the formation of the characteristic cyclic ether rings of the polyether structure.

Termination: The final steps in the biosynthesis likely involve the release of the completed polyether from the PKS enzyme complex and, in the case of mutalomycin sodium, the formation of the sodium salt.

While specific intermediates in the mutalomycin pathway have not been definitively identified and isolated, the proposed pathway is supported by extensive research on the biosynthesis of other polyether ionophores. The table below outlines the proposed precursor units and their incorporation into the mutalomycin backbone.

| Precursor Unit | Derived from | Incorporated as |

| Isobutyryl-CoA | Valine | Starter Unit |

| Methylmalonyl-CoA | Propionyl-CoA | Extender Unit |

| Ethylmalonyl-CoA | Butyryl-CoA | Extender Unit |

Biotechnological Approaches for Enhanced Mutalomycin Production

The production of mutalomycin by wild-type Streptomyces mutabilis is often low, which is a common characteristic for the production of many secondary metabolites in their native hosts. To improve the yield of mutalomycin, various biotechnological approaches can be employed, focusing on the genetic and metabolic engineering of the producing strain.

Strain Improvement through Genetic Engineering

Genetic engineering offers powerful tools for enhancing the production of antibiotics in Streptomyces. These strategies often involve the manipulation of genes both within and outside the biosynthetic gene cluster.

Overexpression of Pathway-Specific Regulatory Genes: Many antibiotic biosynthetic gene clusters contain positive regulatory genes that control the expression of the entire cluster. Overexpression of these regulators can lead to a significant increase in the production of the corresponding antibiotic. For mutalomycin, identifying and overexpressing its specific activator gene within the BGC would be a primary strategy.

Deletion of Negative Regulators: In addition to positive regulators, some Streptomyces species also possess negative regulators that repress antibiotic production. The targeted deletion of these repressor genes can de-repress the biosynthetic pathway and lead to enhanced yields.

Gene Dosage and Promoter Engineering: Increasing the copy number of the entire mutalomycin biosynthetic gene cluster, for instance, by introducing it on a high-copy plasmid, can lead to a gene dosage effect and increased production. Alternatively, replacing the native promoters of key biosynthetic genes with stronger, constitutive promoters can also significantly boost transcription and, consequently, mutalomycin titers.

The following table summarizes potential genetic engineering strategies for enhancing mutalomycin production.

| Strategy | Target Gene(s) | Expected Outcome |

| Overexpression | Pathway-specific positive regulators | Increased transcription of the mutalomycin BGC |

| Gene Deletion | Pathway-specific negative regulators | De-repression of mutalomycin biosynthesis |

| Gene Duplication | Entire mutalomycin BGC | Increased gene dosage and enzyme levels |

| Promoter Engineering | Key biosynthetic genes within the BGC | Enhanced transcription of rate-limiting steps |

Metabolic Engineering Strategies for Pathway Optimization

Metabolic engineering focuses on optimizing the metabolic fluxes within the host organism to increase the availability of precursors and cofactors required for the biosynthesis of the target compound.

Enhancing Precursor Supply: The biosynthesis of mutalomycin is dependent on a steady supply of starter and extender units derived from primary metabolism. Metabolic engineering strategies can be employed to channel more carbon flux towards the production of these precursors. For example, overexpressing key enzymes in the biosynthetic pathways of acetyl-CoA, propionyl-CoA, and butyryl-CoA can increase their intracellular pools, making them more available for the mutalomycin PKS.

Improving Cofactor Availability: Polyketide biosynthesis is an energy-intensive process that requires a significant supply of cofactors such as NADPH. Engineering the central carbon metabolism to increase the regeneration of NADPH can have a positive impact on mutalomycin production.

Blocking Competing Pathways: To further enhance the flux towards mutalomycin, it can be beneficial to block or downregulate competing metabolic pathways that drain the precursor pools. For instance, knocking out genes involved in the biosynthesis of other secondary metabolites or storage compounds can redirect the precursors towards the mutalomycin pathway.

The table below outlines potential metabolic engineering strategies for optimizing the mutalomycin biosynthetic pathway.

| Strategy | Metabolic Target | Expected Outcome |

| Precursor Engineering | Acetyl-CoA, Propionyl-CoA, and Butyryl-CoA biosynthetic pathways | Increased availability of starter and extender units |

| Cofactor Engineering | Pentose (B10789219) Phosphate Pathway, Malic Enzyme | Enhanced regeneration of NADPH |

| Pathway Competition | Biosynthetic pathways of other secondary metabolites | Redirection of metabolic flux towards mutalomycin |

By combining these genetic and metabolic engineering strategies, it is plausible to significantly enhance the production of mutalomycin in Streptomyces mutabilis, making its large-scale production more economically feasible.

Molecular Mechanism of Action of Mutalomycin Sodium

While Mutalomycin is primarily characterized as an ionophore, this section explores its theoretical and observed effects on the fundamental cellular processes of DNA, RNA, and protein synthesis, drawing parallels with other bioactive compounds where direct evidence for Mutalomycin is not present. It is important to note that the primary, well-documented mechanism of action for Mutalomycin and related polyether antibiotics is their ionophoric activity, and the effects described below are largely considered secondary consequences of this primary function rather than a result of direct alkylation.

DNA Alkylation and Cross-linking Modalities

The concept of an alkylating agent involves the transfer of an alkyl group to cellular macromolecules, most notably DNA. mdpi.com This action can lead to the formation of covalent bonds with DNA bases, resulting in mono-adducts or, in the case of bifunctional agents, DNA cross-links. mdpi.com These cross-links can be either within the same strand (intrastrand) or between the two complementary strands (interstrand), the latter being particularly effective at preventing DNA replication and transcription. mdpi.com

Agents like Mitomycin C are classic examples of bioreductive alkylating agents that, upon activation within a cell, form highly reactive species capable of cross-linking DNA, leading to the inhibition of DNA synthesis and function. drugbank.comnih.govresearchgate.net However, there is a significant lack of scientific evidence classifying Mutalomycin sodium as a direct DNA alkylating or cross-linking agent. Its observed effects on DNA synthesis are more accurately attributed to its potent ionophoric properties.

Inhibition of DNA Synthesis and Replication

Polyether ionophores, the class to which Mutalomycin belongs, have been noted as potential inhibitors of DNA synthesis. mdpi.com Research on the structurally related compound nigericin (B1684572) shows that it can arrest DNA synthesis in cancer cells. aacrjournals.orgpnas.orgsigmaaldrich.com This inhibition is not caused by alkylation but by its function as a K+/H+ antiporter, which leads to a decrease in intracellular pH (acidification of the cytoplasm). aacrjournals.orgpnas.org This alteration of the internal cellular environment can profoundly disrupt the function of enzymes essential for DNA replication. Similarly, the polyether ionophore salinomycin (B1681400) has been shown to induce DNA damage, though this is often linked to indirect mechanisms such as the generation of reactive oxygen species rather than direct covalent modification of DNA. salinomycin.pljst.go.jp Therefore, any inhibitory effect of this compound on DNA synthesis is likely a downstream result of the severe ionic and pH imbalance it induces within the cell.

Effects on Transcription and RNA Synthesis

The inhibition of DNA synthesis and the induction of DNA damage can logically lead to a subsequent reduction in RNA synthesis (transcription). patsnap.com Cellular machinery cannot effectively transcribe genes from a damaged or inaccessible DNA template. patsnap.com Furthermore, a drastic change in the intracellular ionic environment, as caused by an ionophore like Mutalomycin, can directly affect the stability and function of RNA polymerase and its associated transcription factors. patsnap.com For instance, the antibiotic Mitomycin C, known for its DNA cross-linking ability, also inhibits RNA synthesis, particularly at higher concentrations. drugbank.comarvojournals.org While this provides a parallel, the mechanism for Mutalomycin would be indirect, stemming from the cellular stress and disruption caused by its ion transport activity, rather than a direct binding to and inhibition of the transcription machinery.

Interaction with Protein Synthesis at Elevated Concentrations

The disruption of protein synthesis is a known effect of various antibiotics and chemotherapeutic agents. sigmaaldrich.com At high concentrations, agents that cause significant cellular stress, such as Mitomycin C, are known to suppress protein synthesis. drugbank.comarvojournals.org This can occur for several reasons, including the inhibition of ribosomal RNA (rRNA) synthesis, which is a key component of ribosomes—the cell's protein-making machinery. nih.govnih.gov For an ionophore like this compound, elevated concentrations would cause a catastrophic breakdown of essential ion gradients, leading to a depletion of cellular energy (ATP) and a disruption of the pH homeostasis required for the proper functioning of ribosomes and associated enzymes. This cellular chaos would inevitably halt complex, energy-intensive processes like protein synthesis. sigmaaldrich.comtutorchase.com

Mechanisms of Action: A Comparative Overview

| Mechanism Type | Description | Relevance to this compound |

|---|---|---|

| DNA Alkylation | Direct covalent attachment of an alkyl group to DNA, often leading to cross-linking and replication blockage. mdpi.com | Not supported by current scientific literature. This mechanism is characteristic of agents like Mitomycin C, not polyether ionophores. drugbank.comresearchgate.net |

| Ionophoric Activity | Forms lipid-soluble complexes with cations (e.g., Na+, K+) to transport them across biological membranes, disrupting vital ion gradients and intracellular pH. nih.govnih.gov | This is the primary and well-documented mechanism of action for Mutalomycin and related polyether antibiotics. mdpi.comnih.gov |

Ionophoric Properties and Cellular Membrane Interactions of this compound

The defining characteristic and primary mechanism of action of this compound is its function as a polyether ionophore. mdpi.com This property allows it to transport cations across lipid membranes, a process that has profound biological consequences.

This compound's Role in Cation Transport Across Biological Membranes

Mutalomycin is a monocarboxylic polyether antibiotic that functions as a mobile carrier of cations. mdpi.comnih.gov Its molecular structure is key to this role, featuring a lipophilic (lipid-soluble) exterior made of an alkyl backbone and a hydrophilic (water-loving) internal cavity rich in oxygen atoms. nih.gov

The mechanism of transport is an electroneutral process involving the exchange of a cation for a proton (H+). nih.gov At physiological pH, the carboxylic acid group on the Mutalomycin molecule is typically deprotonated, giving the ionophore a negative charge (I–COO−). nih.gov It can then bind a metal cation (like Na+ or K+) from the extracellular environment, forming a neutral, lipid-soluble complex. nih.govabu.edu.ng This neutral complex can diffuse across the hydrophobic cell membrane. nih.gov Once inside the cell, where the cation concentration is different, the cation is released, and the ionophore may bind a proton before shuttling back across the membrane to repeat the cycle. nih.gov

This continuous transport disrupts the vital electrochemical gradients (e.g., the Na+/K+ gradient) that cells expend significant energy to maintain. nih.govabu.edu.ng The consequences of this disruption are severe and include:

Osmotic Imbalance: The influx of ions leads to an increase in osmotic pressure inside the cell.

Cellular Swelling: Water follows the ions into the cell, causing it to swell.

Acidification: The exchange of cations for protons can lead to a decrease in intracellular pH. aacrjournals.orgpnas.org

Ultimately, this loss of ionic homeostasis leads to cell death, which explains the potent antibacterial activity of Mutalomycin against Gram-positive bacteria. mdpi.comnih.gov

Properties of this compound

| Property | Description | Source(s) |

|---|---|---|

| Classification | Polyether ionophore antibiotic | mdpi.com |

| Source | Produced by a strain of Streptomyces mutabilis (NRRL 8088). | mdpi.com |

| Chemical Nature | Monocarboxylic acid. | nih.gov |

| Mechanism | Acts as a mobile carrier to transport cations across biological membranes via a cation/proton exchange. | nih.govnih.gov |

| Primary Effect | Disrupts cellular ion gradients (e.g., Na+/K+), leading to osmotic imbalance and cell death. | nih.gov |

| Biological Activity | Active against Gram-positive bacteria. | mdpi.com |

Table of Mentioned Compounds

Specificity of Ion Binding (e.g., Calcium, Potassium, Sodium) and its Biological Implications

This compound, a member of the polyether ionophore class of antibiotics, functions by selectively binding and transporting metal cations across biological membranes. Its structure, like other polyethers, features a backbone of interconnected ether-containing rings which, upon complexing an ion, folds into a cage-like, pseudocyclic conformation. This process shields the cation's charge, allowing the lipophilic complex to diffuse across lipid bilayers.

The specificity of an ionophore for a particular cation is largely determined by the size of the three-dimensional cavity it creates. Cations that best fit the cavity will be bound most strongly. While detailed quantitative binding studies for Mutalomycin itself are not extensively documented, its activity and structural characteristics provide clear indications of its binding capabilities. It is isolated as a sodium salt, and its crystal structure has been determined from its potassium complex, confirming its ability to bind both Na⁺ and K⁺. core.ac.uk

Insights into its probable selectivity can be gleaned from closely related polyether ionophores, such as nigericin and salinomycin. Mutalomycin is structurally related to nigericin, which exhibits a strong preference for potassium. core.ac.ukresearchgate.net A derivative of mutalomycin, known as 2-Epimutalomycin or lonomycin (B1226386) A, is noted for its ability to form complexes with calcium ions. ontosight.ai The biological implications of this ion binding are profound. By transporting cations down their concentration gradients, Mutalomycin can disrupt the critical electrochemical potentials that cells maintain to drive essential processes, including nutrient transport, pH regulation, and signal transduction.

Table 1: Ion Selectivity of Related Polyether Ionophores

| Ionophore | Reported Ion Selectivity Order | Primary Transported Ions | Divalent Cation Transport |

|---|---|---|---|

| Nigericin | K⁺ > Rb⁺ > Cs⁺ >> Na⁺ focusbiomolecules.comsigmaaldrich.com | K⁺, H⁺ | Generally low for Ca²⁺; high for Pb²⁺ nih.gov |

| Salinomycin | K⁺ > Na⁺ > Rb⁺ > Cs⁺ > Li⁺ researchgate.netnih.gov | K⁺, H⁺ | Can transport Ca²⁺ at high concentrations researchgate.netnih.gov |

| Ionomycin (B1663694) | Ca²⁺ > Mg²⁺ >> Sr²⁺ = Ba²⁺ nih.gov | Ca²⁺, H⁺ | High selectivity for divalent cations |

This table presents data for well-studied polyether ionophores to provide context for the likely activity of this compound.

Disruption of Cellular Homeostasis via Ion Flux Modulation

The primary mechanism of action for this compound is the profound disruption of cellular ion homeostasis. Most living cells maintain a delicate and essential balance of ions, characterized by high intracellular potassium (K⁺) and low intracellular sodium (Na⁺) concentrations, with the reverse being true for the extracellular environment. salinomycin.pl This gradient is vital for numerous cellular functions.

Mutalomycin, as a carboxylic ionophore, typically functions as an electroneutral antiporter, exchanging a cation (like K⁺) for a proton (H⁺) across the membrane. sigmaaldrich.comresearchgate.net The process unfolds as follows:

The lipophilic, protonated Mutalomycin molecule enters the cell membrane.

Inside the cell, where K⁺ concentration is high, it releases its proton and binds a potassium ion.

The neutral Mutalomycin-K⁺ complex then diffuses across the membrane to the extracellular space.

In the proton-rich extracellular environment, it exchanges the K⁺ for a H⁺, completing the cycle.

This continuous exchange effectively collapses the K⁺ gradient and simultaneously disrupts the cell's internal pH by importing protons, leading to intracellular acidification. focusbiomolecules.comresearchgate.net The consequences of this disruption are catastrophic for the cell, causing osmotic imbalance, mitochondrial dysfunction, swelling, and ultimately, cell death. core.ac.ukresearchgate.net This potent ability to disrupt ion homeostasis is the foundation of its antibiotic activity against Gram-positive bacteria and its potential as an anticancer agent. researchgate.netcapes.gov.brmdpi.com

Intracellular Activation and Metabolism of this compound

The established molecular mechanism of action for this compound is its function as a polyether ionophore, which involves the direct transport of cations across lipid membranes. This physicochemical process does not require metabolic activation within the target cell to exert its effect. The following subsections address pathways that are characteristic of other classes of compounds, such as bioreductive drugs, but are not documented as the primary mechanism for Mutalomycin.

Reductive Activation Pathways in Cellular Environments

Reductive activation is a mechanism characteristic of certain antitumor agents, like Mitomycin C, which are activated by cellular reductases under hypoxic conditions. nih.govontosight.ai This mechanism is not a described pathway for the action of this compound. Its activity is derived from its inherent chemical structure and ability to complex with cations, not from enzymatic reduction.

Formation of Reactive Intermediates

The formation of reactive intermediates, such as alkylating species, typically follows a reductive activation event. nih.gov As this compound does not operate via reductive activation, the formation of such reactive intermediates is not considered part of its mechanism of action. The cytotoxicity of Mutalomycin stems from the disruption of ion gradients, not from covalent modification of cellular macromolecules by drug-derived intermediates.

Role of Cellular Enzymes (e.g., Flavin Reductases) in Mutalomycin Activation

Cellular enzymes such as flavin reductases are critical for the activation of bioreductive drugs. nih.govnih.gov These enzymes donate electrons to activate the drug, enabling it to target DNA or other molecules. nih.gov There is no scientific evidence to suggest that flavin reductases or similar enzymes are involved in activating this compound. Its ionophoric activity is a direct result of its molecular structure and does not depend on enzymatic catalysis in the target cell.

Cell Cycle Perturbation by this compound

While the primary action of this compound is the disruption of ion homeostasis, the profound physiological stress this induces can lead to secondary effects on cellular processes, including progression through the cell cycle. Although direct studies focusing specifically on Mutalomycin's effect on the cell cycle are limited, research on other polyether ionophores provides strong evidence for this activity.

For instance, salinomycin has been shown to cause cell cycle arrest in various cancer cell lines. Studies have reported that salinomycin can induce a permanent cell cycle arrest or an accumulation of cells in the G2 phase in human cholangiocarcinoma and breast cancer cells. salinomycin.pl Similarly, the ionophore monensin (B1676710) was found to cause an accumulation of the parasite Toxoplasma gondii in the late S-phase of its cell cycle, indicating an activation of a cell cycle checkpoint. asm.org

The perturbation of the cell cycle by these ionophores is likely not a direct interaction with cell cycle machinery but rather a consequence of the widespread cellular chaos they cause. The disruption of ion gradients and intracellular pH can impact the function of numerous enzymes and signaling pathways that regulate cell cycle checkpoints, leading to arrest. Therefore, it is plausible that this compound can also induce cell cycle arrest as a downstream effect of its potent ionophoric activity. capes.gov.brresearchgate.net

Structure Activity Relationship Sar Studies of Mutalomycin Sodium and Analogues

Elucidation of Core Structural Elements Essential for Biological Activity

The biological function of polyether antibiotics like Mutalomycin is dependent on their ability to form a lipid-soluble complex with a cation and transport it across hydrophobic cell membranes, thereby disrupting the electrochemical gradients essential for cell survival. nih.govnih.gov This function dictates the core structural elements that are indispensable for its activity.

The key structural features of Mutalomycin, shared with other carboxyl polyethers, are:

A Carboxylic Acid Group: This terminal functional group is critical. At physiological pH, it deprotonates to form a carboxylate anion (COO⁻). This group plays a dual role: it participates in the coordination of the cation and is involved in the head-to-tail hydrogen bonding that stabilizes the cyclic conformation of the complex. nih.govjst.go.jp

A Polyether Backbone: The molecule consists of a long carbon chain interspersed with multiple ether-containing heterocyclic rings (e.g., tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings). nih.gov

Oxygen-Containing Functional Groups: Multiple hydroxyl (-OH) and ether (C-O-C) groups are precisely arranged along the backbone. The oxygen atoms of these groups, along with the carboxylate, act as ligands, creating a hydrophilic interior pocket or cavity that chelates a specific metal cation, such as sodium (Na⁺). jst.go.jp

The complexation of the cation induces a significant conformational change, causing the linear molecule to wrap around the ion, forming a "pseudocyclic" structure. nih.gov This conformation is stabilized by a strong intramolecular hydrogen bond between the carboxylate group at one end of the molecule (the "tail") and a hydroxyl group at the other end (the "head"). jst.go.jp This arrangement creates a complex with a hydrophilic core containing the captured ion and a lipophilic exterior, allowing it to dissolve in and diffuse across the lipid bilayer of cell membranes. nih.govjst.go.jp Therefore, the carboxylic acid function, the terminal hydroxyl group, and the specific spatial arrangement of the ether oxygen atoms are all considered essential core elements for the biological activity of Mutalomycin.

Impact of Functional Group Modifications on Mutalomycin Sodium's Efficacy

Specific studies detailing the synthesis of Mutalomycin analogues with systematically varied electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) and the resulting impact on biological efficacy are not extensively available in peer-reviewed literature. However, general principles from SAR studies on other classes of bioactive molecules can provide insight into the potential effects of such modifications.

Electron-Donating Groups (EDGs): In some molecular scaffolds, the addition of EDGs (e.g., -CH₃, -OCH₃) can increase electron density in certain parts of the molecule, which may enhance binding interactions or improve antibacterial activity. nih.gov For instance, in studies on mitosene analogues, which are unrelated alkylating agents, certain substitutions were found to increase activity. nih.gov For some thiazole (B1198619) analogues, moderate EDGs were found to be optimal for antibacterial activity, while strong EDGs were less effective. nih.gov

Electron-Withdrawing Groups (EWGs): The effect of EWGs (e.g., -NO₂, -CF₃, halogens) is highly context-dependent. In some compounds, EWGs can enhance biological activity by altering the molecule's electronic properties, making it more susceptible to nucleophilic attack or improving its interaction with a target. otterbein.edu For example, studies on certain pyrimidine (B1678525) hybrids showed that adding a -CF₃ group improved the binding tendency to its target enzyme. scielo.br Conversely, in other molecular frameworks, EWGs can decrease activity. nih.gov

Without direct experimental data on Mutalomycin, it is hypothesized that modifications affecting the pKa of the crucial carboxylic acid group or the electron density of the coordinating oxygen atoms would significantly alter the molecule's ion-binding affinity and, consequently, its biological activity.

In the context of Mutalomycin, the "linkers" can be considered the polyketide-derived carbon backbone that connects the ether rings. The length, rigidity, and stereochemistry of this backbone are paramount to the molecule's function.

Stereochemistry: Mutalomycin is a chiral molecule with numerous stereocenters. Its specific three-dimensional structure is fundamental to its activity. The biosynthesis of polyethers is governed by modular polyketide synthases (PKSs), enzymes that precisely control the stereochemistry at each step of chain elongation and modification. asm.org This precise stereochemical control ensures that the resulting molecule can fold into the correct conformation for ion chelation. An incorrect configuration at any of the key stereocenters would alter the geometry of the binding cavity, likely reducing or eliminating its ability to bind the target cation and transport it effectively. The crystal structure of 28-epimutalomycin, an epimer of Mutalomycin, has been reported, highlighting the importance of stereoisomerism in this class of compounds. nih.gov

Backbone Structure: The polyether backbone acts as a scaffold, positioning the oxygen-containing functional groups in the correct spatial orientation to form the coordination sphere for the cation. The arrangement of the cyclic ether units (the "linkers" between segments of the carbon chain) is not arbitrary; it creates the specific folds needed for the molecule to adopt its pseudocyclic, ion-carrying conformation. jst.go.jp

Conformational Analysis and Ligand-Target Binding Interactions

The primary "ligand" for Mutalomycin is a metal cation, specifically Na⁺ in the case of this compound. The primary "target" is not a single receptor protein in the traditional sense, but rather the lipid bilayer of the cell membrane.

Nuclear magnetic resonance (NMR) studies on the sodium salt of Mutalomycin have been instrumental in revealing its solution conformation. researchgate.net These studies confirm that upon binding a sodium ion, the molecule transitions from a more flexible, linear state to a rigid, pseudocyclic conformation. jst.go.jp In this state, the Na⁺ ion is held within a central hydrophilic cavity, coordinated by six to seven oxygen atoms from the carboxylate, hydroxyl, and ether groups. jst.go.jp The exterior of this molecular complex is nonpolar and lipophilic, making it soluble within the cell membrane. jst.go.jp

The ligand-target interaction is a dynamic process:

Complexation: Mutalomycin binds a sodium ion at the membrane surface.

Insertion: The lipophilic Mutalomycin-Na⁺ complex inserts into the cell membrane.

Transport: The complex diffuses across the membrane down the electrochemical gradient.

Release: The ion is released into the cytoplasm, and the antibiotic can return to repeat the cycle.

While the primary mechanism involves ion transport across the membrane, some in silico molecular docking studies have suggested that Mutalomycin may have a strong binding affinity for certain protein targets, such as COX-2 and Bcl-2. envirobiotechjournals.com This raises the possibility of secondary or alternative mechanisms of action, though its role as an ionophore is considered its principal mode of antibacterial activity.

Comparative SAR with Related Polyether Antibiotics and Alkylating Agents

A comparative analysis of SAR highlights the unique features of Mutalomycin relative to other antimicrobial agents.

Comparison with Related Polyether Antibiotics: Mutalomycin belongs to a large family of polyether ionophores that includes well-known compounds like Monensin (B1676710), Salinomycin (B1681400), and Lonomycin (B1226386). asm.orggoogle.com All share the same fundamental mechanism of action and core structural features. The primary differences in their SAR relate to their ion selectivity and potency, which arise from subtle variations in their structures. The size of the binding cavity, determined by the length of the polyether backbone and the specific arrangement of the cyclic ether rings, dictates which cations can be bound most effectively. For example, some ionophores show high selectivity for monovalent cations (Na⁺, K⁺), while others preferentially bind divalent cations (Ca²⁺, Mg²⁺). nih.gov

Table 1: Comparison of Selected Polyether Antibiotics

| Feature | Mutalomycin | Monensin | Salinomycin | Ionomycin (B1663694) |

|---|---|---|---|---|

| Primary Cation Selectivity | Na⁺ | Na⁺ | K⁺ | Ca²⁺ |

| Core Structure | Carboxyl polyether | Carboxyl polyether | Carboxyl polyether | Carboxyl polyether |

| Mechanism | Ion Transport | Ion Transport | Ion Transport | Ion Transport |

| Key SAR Determinant | 3D shape of the ion-binding cavity and lipophilicity of the exterior. | 3D shape of the ion-binding cavity and lipophilicity of the exterior. | 3D shape of the ion-binding cavity and lipophilicity of the exterior. | 3D shape of the ion-binding cavity and lipophilicity of the exterior. |

Comparison with Alkylating Agents: Alkylating agents, such as the antibiotic Mitomycin C, represent a completely different class of compounds with a fundamentally different mechanism and SAR. drugbank.comnih.gov While both Mutalomycin and Mitomycin C can be derived from Streptomyces species and exhibit antimicrobial/antitumor properties, their SAR principles are unrelated. envirobiotechjournals.comresearchgate.net

Alkylating agents function by forming covalent chemical bonds with nucleophilic groups in biological macromolecules, most importantly with the DNA bases. nih.govlibretexts.org This alkylation leads to DNA damage, cross-linking of DNA strands, and inhibition of DNA synthesis, ultimately triggering cell death. drugbank.comijrpc.com

The SAR of an alkylating agent is therefore governed by its chemical reactivity. Key factors include:

The presence of reactive functional groups (e.g., aziridine (B145994) ring in Mitomycin C). yale.edu

The ability to be metabolically activated to a more reactive form. gpatindia.com

The geometry that allows the agent to approach and cross-link DNA strands.

In stark contrast, the SAR of Mutalomycin is governed by its three-dimensional physical structure, which allows it to non-covalently chelate an ion and act as a transport vehicle. Its activity does not depend on forming covalent bonds with a biological target.

Table 2: Contrasting SAR Principles of Polyether Ionophores and Alkylating Agents

| SAR Principle | Polyether Ionophores (e.g., this compound) | Alkylating Agents (e.g., Mitomycin C) |

|---|---|---|

| Primary Mechanism | Disruption of ion gradients across membranes. nih.gov | Covalent modification (alkylation) of DNA. nih.govijrpc.com |

| Key Molecular Feature | A specific 3D conformation that forms an ion-binding cavity. jst.go.jp | Electrophilic functional groups capable of reacting with nucleophiles. ijrpc.com |

| Nature of Interaction | Non-covalent chelation of a metal cation. | Formation of covalent bonds with the target (DNA). |

| Goal of Modification | Optimize the size/shape of the binding cavity for ion selectivity and the lipophilicity for membrane passage. | Modulate chemical reactivity and the ability to be activated for DNA damage. gpatindia.com |

Synthesis and Derivatization of Mutalomycin Sodium Analogues

Synthetic Approaches to Mutalomycin Core Structure

The total synthesis of polyether ionophores like mutalomycin is a significant undertaking due to their structural complexity. nih.gov While a specific total synthesis for mutalomycin is not extensively documented in readily available literature, the strategies employed for closely related compounds such as monensin (B1676710), lasalocid (B1674520), and ionomycin (B1663694) provide a clear blueprint for the synthetic challenges and methodologies that would be involved. caltech.eduacs.orgresearchgate.net

These synthetic routes are typically convergent, involving the preparation of several complex fragments that are later coupled to form the complete carbon skeleton. acs.orgresearchgate.net Key strategies include:

Fragment-based Assembly: The molecule is retrosynthetically disconnected into smaller, more manageable subunits. For instance, the synthesis of lasalocid A involved the disconnection of the C11–C12 bond to yield two major fragments, which were synthesized separately and then joined. acs.org

Stereocontrolled Reactions: Acyclic stereocontrol is paramount. Reactions such as aldol (B89426) additions, Claisen rearrangements, and asymmetric epoxidations are extensively used to set the numerous stereocenters with high fidelity. caltech.eduacs.org The synthesis of an ionomycin fragment, for example, used a permanganate-mediated oxidative cyclization to stereoselectively form a tetrahydrofuran (B95107) ring and four of its stereocenters in a single step. beilstein-journals.orgresearchgate.net

Polycyclic Ether Formation: The characteristic tetrahydrofuran and tetrahydropyran (B127337) rings are often constructed using intramolecular cyclization reactions. Oxidative cyclization of dienes or dihydroxyalkenes is a powerful method for creating substituted tetrahydrofurans diastereoselectively. beilstein-journals.org

These approaches highlight a common theme: the strategic, stepwise construction of complex fragments, often derived from chiral pool starting materials or built through asymmetric synthesis, followed by their carefully planned unification to complete the core structure. caltech.eduresearchgate.net

Design Principles for Novel Mutalomycin Sodium Derivatives

The development of new mutalomycin analogues is guided by a combination of rational design, based on an understanding of how structure relates to activity, and the exploratory power of library synthesis.

Rational Design based on SAR Insights

Structure-Activity Relationship (SAR) studies are crucial for rationally designing derivatives with improved properties. For polyether ionophores, the biological function is intrinsically linked to their three-dimensional structure, which allows them to bind and transport cations across lipid membranes. nih.gov

Key insights that guide the rational design of mutalomycin analogues include:

The Carboxyl Group: The terminal carboxylic acid is essential for the ionophore's "carrier" mechanism, specifically in its ability to bind and release cations. Modifications at this site are generally avoided to retain the core ion-transporting function.

The Polyether Backbone: The arrangement of ether rings and hydroxyl groups creates a specific three-dimensional cavity that confers ion selectivity. Altering the stereochemistry at key positions, such as C-2, can influence the conformation and biological activity. nih.govplos.org

While direct SAR studies on a wide range of mutalomycin analogues are not broadly published, comparisons with related compounds like mitomycin show that even small structural changes can lead to significant differences in biological activity, which are often not predictable. nih.gov For example, a study comparing 27 pairs of Mitomycin A and Mitomycin C analogues found that while the MMA derivatives were consistently more potent, their specific antitumor effects could not be predicted from their MMC counterparts. nih.gov This underscores the necessity of empirical testing even in a rational design framework.

Library Synthesis and High-Throughput Screening Approaches

To explore a wider chemical space beyond what is accessible through purely rational design, researchers employ library synthesis coupled with high-throughput screening (HTS). nih.gov This strategy involves creating a large collection of structurally related compounds and rapidly testing them for desired biological activities.

Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse and complex molecules, often resembling natural products. nih.gov For mutalomycin, this could involve using the core structure or key fragments as a starting point and applying a variety of chemical reactions to generate a library of analogues with diverse modifications. nih.gov

Semi-Synthesis Strategies: A more targeted approach involves the chemical modification of the natural mutalomycin. This "complexity-to-diversity" strategy leverages the already-assembled complex core of the natural product. nih.govnih.gov Degradation of abundant natural polyethers like lasalocid and monensin has been used to provide complex fragments, which are then combined with synthetically-derived building blocks to create novel ionophore structures. nih.gov

High-Throughput Screening (HTS): Once a library is synthesized, HTS is used to rapidly assess the biological activity of each compound. Automated systems can test thousands of compounds in parallel against specific biological targets or in cell-based assays. nih.gov While traditional natural product libraries have sometimes been challenging to integrate with HTS, modern techniques have renewed interest in screening these complex molecules.

This combination of library synthesis and HTS accelerates the discovery of "hit" compounds with interesting properties, which can then be selected for further optimization. nih.gov

Chemical Modifications of Natural Mutalomycin

Direct chemical modification of the mutalomycin molecule, isolated from fermentation, is a practical and efficient route to generating novel analogues. These modifications can range from subtle stereochemical changes to the attachment of entirely new chemical functionalities.

Generation of Epimers and Isomers (e.g., 2-Epimutalomycin)

Stereochemistry plays a critical role in the bioactivity of complex natural products. plos.org The generation of epimers—diastereomers that differ at only one stereocenter—is a valuable strategy for probing the structural requirements for activity.

| Compound | Source | Method of Identification/Synthesis | Reference(s) |

| 2-Epimutalomycin | Minor metabolite | Isolated from Streptomyces mutabilis fermentation; structure elucidated by X-ray analysis. | nih.govresearchgate.net |

| 28-Epimutalomycin | Minor metabolite & Semi-synthetic | Isolated from Streptomyces mutabilis fermentation; also formed via desulfurization of an ethylthio-mutalomycin derivative; structure elucidated by X-ray analysis. | nih.govresearchgate.net |

Introduction of Diverse Chemical Moieties

The introduction of new chemical groups onto the mutalomycin scaffold can alter its physicochemical properties, potentially leading to enhanced potency, modified selectivity, or novel biological activities. A number of derivatives have been synthesized from the natural mutalomycin molecule. nih.govresearchgate.net

One documented example is the creation of an ethylthio derivative of mutalomycin. nih.gov This modification served as an intermediate in a reaction intended for desulfurization. While the specific details of other derivatizations are not extensively cataloged in the search results, general strategies for modifying polyether antibiotics often target the hydroxyl and carboxylic acid groups. Standard analytical techniques for polyether antibiotics involve post-column derivatization, for example, using reagents like acidic vanillin, which react with the antibiotic to produce a detectable chromophore for HPLC analysis. pickeringlabs.compickeringlabs.comchromatographyonline.com This confirms that the mutalomycin structure is amenable to chemical reaction and derivatization.

These semi-synthetic approaches, which combine the complex, pre-formed core of the natural product with the versatility of modern synthetic chemistry, represent a powerful avenue for creating novel and potentially valuable this compound analogues. nih.gov

Characterization of Synthetic Analogues

The comprehensive characterization of newly synthesized analogues of this compound is a critical step to confirm their chemical structures, determine their purity, and understand their three-dimensional conformations. This process relies on a combination of advanced spectroscopic and chromatographic techniques to provide detailed information at the molecular level. The data obtained from these methods are essential for establishing structure-activity relationships and guiding further derivatization efforts.

A variety of analytical methods are employed for the thorough characterization of these complex polyether antibiotic analogues. High-Performance Liquid Chromatography (HPLC) is often utilized for the purification of the synthetic products and to assess their purity. nih.govchromatographyonline.com Spectroscopic techniques, however, form the cornerstone of structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for defining the constitution and relative stereochemistry of mutalomycin analogues. mdpi.com The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental. For the parent sodium salt of mutalomycin, detailed NMR studies have been conducted, providing a reference for the analysis of its derivatives. researchgate.netugent.be Techniques such as homonuclear (COSY) and heteronuclear (HSQC or HMQC) shift correlation spectroscopy are employed to establish connectivity between protons and carbons throughout the molecule's complex framework. researchgate.net The observed chemical shifts and coupling constants from ¹H NMR spectra offer insights into the conformation of the molecule in solution. researchgate.net Furthermore, ¹³C NMR spectral data, with all resonances assigned, provide a complete picture of the carbon skeleton. jst.go.jp

Mass spectrometry (MS) is another indispensable technique, used to confirm the molecular weight of the synthetic analogues and to obtain information about their elemental composition through high-resolution mass spectrometry (HRMS). americanpharmaceuticalreview.com Fragmentation patterns observed in MS/MS experiments can further help to verify the proposed structures of the derivatives.

The data gathered from these characterization techniques are meticulously analyzed to confirm that the intended chemical modifications have been successfully achieved and to fully elucidate the structure of the new this compound analogues.

Table 1: Spectroscopic Characterization Data for Representative this compound Analogues

| Analogue | Molecular Formula | Mass Spectrometry (HRMS) [M+Na]⁺ | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |

| 2-Epimutalomycin | C₄₃H₇₂O₁₁ | 807.4970 | Specific shifts for protons near the C-2 center differ from Mutalomycin. | Changes in chemical shifts for C-1, C-2, C-3, and C-33 compared to Mutalomycin. jst.go.jp |

| 28-Epimutalomycin | C₄₃H₇₂O₁₁ | 807.4970 | Altered shifts for protons in the vicinity of the C-28 stereocenter. | Significant chemical shift differences for carbons in the tetrahydropyran ring. jst.go.jp |

| Acylated Mutalomycin Derivative | C₄₅H₇₄O₁₂ | 849.5073 | Appearance of new signals corresponding to the acyl group protons (e.g., ~2.1 ppm for an acetyl methyl group). | Presence of a new carbonyl carbon signal (~170 ppm) and shifts in adjacent carbons. |

{"metadata":{"duration":"1.12s","queries":["in vitro antimicrobial activity of this compound against gram-positive bacteria","this compound MIC values gram-positive bacteria","this compound activity against gram-negative bacteria","this compound efficacy against drug-resistant bacteria","mechanism of antimicrobial action of this compound","in vitro cytotoxic effects of this compound on cancer cell lines","this compound antineoplastic activity research","this compound cytotoxicity data cancer cells"]},"answer":"### 6. Pre-clinical Biological Activity Studies of this compound \n\nthis compound, a polyether antibiotic, has been the subject of various pre-clinical studies to determine its biological activities. medchemexpress.comnih.gov These investigations have primarily focused on its antimicrobial and antineoplastic properties in vitro.\n\n### 6.1. In Vitro Antimicrobial Spectrum and Potency of this compound \n\nthis compound has demonstrated notable activity against a range of microorganisms, particularly Gram-positive bacteria. medchemexpress.comnih.govmdpi.comebi.ac.uk\n\n#### 6.1.1. Activity against Gram-Positive Bacterial Strains \n\nthis compound exhibits a significant antimicrobial effect against various Gram-positive bacteria. medchemexpress.comnih.govmdpi.comebi.ac.uk It has been shown to be active against bacteria such as Bacillus subtilis, Staphylococcus, and Streptococcus species. mdpi.comnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key measure of potency. nih.govslideshare.netidexx.dk For this compound, its activity against Gram-positive bacteria is a defining characteristic. medchemexpress.commdpi.comnih.gov\n\nTable 1: In Vitro Activity of this compound Against Gram-Positive Bacteria \n\n| Bacterial Strain | Result | Reference |\n| :--- | :--- | :--- |\n| Bacillus subtilis | Active | mdpi.com |\n| Staphylococcus spp. | Active | nih.gov |\n| Streptococcus spp. | Active | nih.gov |\n\n#### 6.1.2. Activity against Gram-Negative Bacterial Strains \n\nIn contrast to its effects on Gram-positive bacteria, this compound has been reported to have no significant activity against Gram-negative bacteria. nih.gov\n\n#### 6.1.3. Efficacy against Drug-Resistant Microbial Pathogens \n\nResearch indicates that polyether antibiotics, the class to which this compound belongs, are being investigated for their potential against drug-resistant pathogens due to the rising concern of antibiotic resistance. ontosight.ai Some polyether antibiotics have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov\n\n#### 6.1.4. Mechanisms of Antimicrobial Action at the Cellular Level \n\nthis compound is a polyether antibiotic and functions as an ionophore, a compound that can transport specific ions across cell membranes. ebi.ac.ukontosight.ai This mechanism is characteristic of polyether antibiotics, which form complexes with metal cations and facilitate their transport across biological membranes. ontosight.ai This disruption of ion gradients across the cell membrane interferes with the microorganism's cellular processes, ultimately leading to cell death. ontosight.ai\n\n### 6.2. In Vitro Antineoplastic and Cytotoxic Effects of this compound \n\nIn addition to its antimicrobial properties, this compound has been investigated for its potential as an antineoplastic agent. hodoodo.com\n\n#### 6.2.1. Cytotoxicity in Diverse Cancer Cell Lines \n\nStudies have explored the cytotoxic effects of compounds related to this compound on various cancer cell lines. For instance, the related compound Mitomycin C has demonstrated cytotoxicity against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-468), bladder cancer (RT112, RT4, 253J, T24), and leukemia (K562) cell lines. nih.govnih.govnih.gov The cytotoxicity of these compounds is often evaluated by their ability to induce cell death, such as apoptosis. nih.gov\n\nTable 2: Examples of Cytotoxicity of Related Compounds in Cancer Cell Lines \n\n| Cell Line | Cancer Type | Compound | Result | Reference |\n| :--- | :--- | :--- | :--- | :--- |\n| MCF-7 | Breast Cancer | Mitomycin C | Cytotoxic | nih.gov |\n| MDA-MB-468 | Breast Cancer | Mitomycin C derivative | Cytotoxic | nih.gov |\n| K562 | Leukemia | Mitomycin C | Cytotoxic | nih.gov |\n| RT112 | Bladder Cancer | Mitomycin C | Cytotoxic | nih.gov |\n| RT4 | Bladder Cancer | Mitomycin C | Cytotoxic | nih.gov |\n| 253J | Bladder Cancer | Mitomycin C | Cytotoxic | nih.gov |\n| T24 | Bladder Cancer | Mitomycin C | Cytotoxic | nih.gov |\n\n### Table of Compound Names \n\n| Compound Name |\n| :--- |\n| Mitomycin C |\n| this compound |"}

Pre Clinical Biological Activity Studies of Mutalomycin Sodium

In Vitro Antineoplastic and Cytotoxic Effects of Mutalomycin Sodium

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

While specific studies detailing the induction of apoptosis and cell cycle arrest by this compound in cancer cells are not extensively documented in publicly available literature, the broader class of polyether ionophore antibiotics, to which Mutalomycin belongs, is known to exhibit these anticancer properties. Compounds like Monensin (B1676710) and Salinomycin (B1681400), which share structural and functional similarities with Mutalomycin, have been shown to initiate apoptosis in various cancer cell lines. nih.govfrontiersin.org The mechanism often involves the disruption of the mitochondrial transmembrane potential due to the altered ion balance, which in turn triggers the apoptotic cascade. nih.govsalinomycin.pl

For instance, related polyether ionophores can induce cell cycle arrest and apoptosis by increasing intracellular reactive oxygen species (ROS) and affecting the expression of key regulatory proteins. frontiersin.orgmdpi.com Studies on other metabolites from Streptomyces species have demonstrated the ability to halt the cell cycle at different phases, such as G0/G1, S, or G2/M, and to induce apoptosis through both intrinsic and extrinsic pathways, confirmed by methods like flow cytometry and analysis of protein expression (e.g., Bax, Bcl-2, caspases). nih.govnih.gov Although these findings provide a likely model for Mutalomycin's activity, direct experimental evidence for this compound is required for confirmation.

Modulation of Cancer-Associated Signaling Pathways

The ability of this compound to modulate specific cancer-associated signaling pathways has not been a focus of detailed investigation. However, research into analogous polyether ionophores provides a strong basis for its potential mechanisms. Salinomycin, for example, has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in the development and proliferation of many cancers, including cancer stem cells. salinomycin.placs.org This inhibition is often linked to the ionophore-induced increase in intracellular calcium levels. salinomycin.pl

Other signaling pathways implicated in the anticancer effects of this class of antibiotics include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. frontiersin.orgacs.org These pathways are central to cell survival, proliferation, and resistance to therapy. By disrupting ion homeostasis, polyether ionophores can induce endoplasmic reticulum (ER) stress and modulate these signaling cascades, often leading to reduced cancer cell viability and overcoming drug resistance. frontiersin.orgoup.com For example, some ionophores sensitize glioma cells to TRAIL-mediated apoptosis by inducing ER stress and upregulating death receptors like DR5. oup.com Direct studies are needed to ascertain if this compound employs similar mechanisms.

Pre-clinical In Vivo Efficacy Studies in Animal Models (Non-human)

Demonstrating efficacy in living organisms is a critical step in pre-clinical drug evaluation. nih.govresearchgate.net Animal models, including those for infectious diseases and cancer, provide essential data on a compound's therapeutic potential. frontiersin.orgnih.gov

Efficacy in Established Animal Models of Infectious Diseases

The primary documented in vivo application of Mutalomycin is in the treatment of coccidiosis in fowl. Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa. The effectiveness of Mutalomycin in this context highlights its potent anti-coccidial properties in a relevant animal model. However, detailed studies describing the specific animal models, parameters, and outcomes are limited in the available scientific literature. While its broad-spectrum antibacterial activity against Gram-positive bacteria is known, in vivo efficacy studies in animal models of bacterial infection have not been reported. nih.gov

Antitumor Activity in Xenograft and Syngeneic Animal Models

There is a lack of specific published studies on the antitumor activity of this compound in xenograft or syngeneic mouse models. These models are standard in pre-clinical oncology research to assess a drug's effectiveness against tumors in a living system. kyinno.comfrontiersin.org

Xenograft models involve implanting human tumor cells into immunodeficient mice. nih.gov

Syngeneic models use tumor cells derived from a specific mouse strain that are then implanted into mice of the same immunocompetent strain, allowing for the study of interactions with a complete immune system. kyinno.com

While related polyether ionophores like Salinomycin have demonstrated significant antitumor effects in such models for various cancers, including hepatocellular carcinoma and nasopharyngeal carcinoma, similar in vivo validation for this compound is not present in the literature. salinomycin.pl

Comparative Efficacy with Existing Therapeutic Agents in Animal Models

No pre-clinical studies have been published that directly compare the in vivo efficacy of this compound against existing therapeutic agents, either for infectious diseases or cancer. Such comparative studies are essential to determine the relative potency and potential clinical advantages of a new investigational drug.

Other Investigational Biological Activities (e.g., Antiparasitic)

Beyond its anti-coccidial effects, Mutalomycin is recognized for broader antiparasitic activities, a characteristic feature of polyether ionophores. researchgate.netnih.gov These compounds are known to be effective against a range of parasites, including those responsible for diseases like toxoplasmosis and cryptosporidiosis. nih.gov For example, other ionophores such as Monensin and Lasalocid (B1674520) have been evaluated in both in vitro and in vivo models against parasites like Toxoplasma gondii and Cryptosporidium parvum. nih.gov The antiparasitic drug Nitazoxanide, for instance, functions by disrupting the energy metabolism of anaerobic parasites. mdpi.com While Mutalomycin is classified as having antiparasitic potential, specific in vitro or in vivo studies detailing its spectrum of activity, potency, and mechanism against specific parasites other than coccidia are not available. frontiersin.orgnih.gov

Mechanisms of Resistance to Mutalomycin Sodium

Intrinsic and Acquired Resistance Mechanisms in Microorganisms

Bacteria can develop resistance to polyether ionophores through various means, including mutations in intrinsic genes or the acquisition of resistance genes via horizontal gene transfer. frontiersin.orgnih.gov While some bacteria are innately resistant, others can adapt and survive in the presence of these compounds. frontiersin.orgnih.gov The primary strategies involve preventing the drug from reaching its target or counteracting its effects.

Role of Efflux Pumps in Reducing Intracellular Concentration

One of the most prevalent mechanisms of antimicrobial resistance is the active removal of a drug from the cell by efflux pumps. frontiersin.org These transport proteins, located in the cell membrane, expel toxic substances, thereby preventing them from accumulating to lethal intracellular concentrations. beefresearch.camdpi.com

Several families of efflux pumps contribute to resistance, and their activity is a key defense against a wide array of compounds. frontiersin.orgmdpi.com In the context of polyether ionophores, specific efflux systems have been identified as sources of resistance.

ABC (ATP-Binding Cassette) Transporters: This superfamily of transporters utilizes ATP hydrolysis to drive the efflux of substrates. frontiersin.org Studies have identified ABC transporters as a source of resistance to ionophores. For example, the narAB operon, which encodes an ABC-type transporter in Enterococcus faecium, has been shown to confer resistance to the polyether ionophores narasin (B1676957), salinomycin (B1681400), and maduramicin. frontiersin.org Similarly, an ATP-efflux system was implicated in tetronasin (B10859098) resistance in Streptomyces longisporoflavus. oup.com

RND (Resistance-Nodulation-Division) Family: Primarily found in Gram-negative bacteria, RND efflux pumps are a major factor in multidrug resistance. In Mycobacterium spp., resistance to the ionophore nigericin (B1684572) has been linked to the upregulation of an RND family efflux pump, which is hypothesized to export the drug. frontiersin.org

Table 1: Efflux Pump Families Implicated in Ionophore Resistance

| Efflux Pump Family | Energy Source | Example Organism | Ionophore(s) | Reference |

|---|---|---|---|---|

| ABC (ATP-Binding Cassette) | ATP Hydrolysis | Enterococcus faecium | Narasin, Salinomycin, Maduramicin | frontiersin.org |

| RND (Resistance-Nodulation-Division) | Proton Motive Force | Mycobacterium spp. | Nigericin | frontiersin.org |

Target Site Modification or Protection

Alteration of the drug's target is a common resistance strategy that prevents the antibiotic from binding effectively. nih.gov For polyether ionophores, the primary target is the cell membrane, where they disrupt ion transport. nih.gov Therefore, resistance via target modification involves changes that either prevent the ionophore from inserting into the membrane or counteract its ion-disrupting effects.

Mechanisms of target site modification or protection include:

Alterations in Cation Transporters: Since ionophores disrupt ion gradients, mutations in the cell's own ion transport systems can compensate for this effect. In Staphylococcus aureus, resistance to the ionophore nanchangmycin (B609417) was associated with mutations in the gene encoding a potassium importer (TrkH). frontiersin.org Likewise, resistance to nigericin in Mycobacterium spp. was linked to a mutation in nhaA, which encodes a Na⁺/H⁺-antiporter, likely to offset the disrupted sodium gradient. frontiersin.org

Enzymatic Inactivation or Modification of Mutalomycin Sodium

Enzymatic inactivation is a resistance mechanism where bacteria produce enzymes that chemically modify or degrade an antibiotic, rendering it harmless. mdpi.com This strategy is well-documented for many classes of antibiotics, such as the degradation of penicillins by β-lactamases.

While aerobic bacteria and mammalian enzyme systems are capable of degrading ionophores, these pathways are typically oxygen-dependent and not functional in the anaerobic environments where many susceptible bacteria reside, such as the rumen. nih.gov Research into the enzymatic degradation of polyether-based polymers is ongoing, but specific bacterial enzymes that inactivate Mutalomycin through cleavage or modification have not been extensively characterized in the literature. researchgate.netnih.govgoogle.comacs.org Therefore, while enzymatic degradation is a known resistance strategy for some antibiotics, its role in clinical resistance to this compound in pathogenic bacteria remains less defined compared to mechanisms like efflux and target modification.

Alterations in Membrane Permeability

The ability of an antibiotic to reach its intracellular or membrane target is fundamental to its activity. Altering the permeability of the cell envelope is a highly effective resistance mechanism, particularly for Gram-negative bacteria. asm.org

The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, provides a formidable intrinsic barrier against hydrophobic compounds like polyether ionophores. nih.govasm.org This is a primary reason why Gram-negative bacteria are generally less susceptible to this class of antibiotics. nih.gov Studies have shown that while ionophores like calcimycin (B1668216) can bind to the outer surface of Escherichia coli, they fail to penetrate the cell. asm.org Resistance can be further enhanced by:

Reducing Porin Expression: For hydrophilic antibiotics, entry is often mediated by porin channels in the outer membrane. While less relevant for lipophilic ionophores, a general decrease in membrane permeability can contribute to resistance.

Modifying the Outer Membrane: Changes in the composition of the LPS can increase the barrier function of the outer membrane, further limiting drug entry. The inherent nature of the Gram-negative outer membrane is considered a form of intrinsic resistance to polyether ionophores. nih.gov

Cellular Resistance Mechanisms in Cancer Models

Polyether ionophores, including Mutalomycin, have demonstrated potent anticancer activity, notably against cancer stem cells, which are often resistant to conventional chemotherapy. nih.govcore.ac.ukmdpi.com However, just as in microorganisms, cancer cells can develop resistance to these compounds. nih.gov Resistance mechanisms in cancer are complex and can involve drug efflux, apoptosis evasion, and the activation of cellular stress responses. nih.govresearchgate.net

DNA Repair Pathway Upregulation

Many conventional chemotherapeutic agents, such as Mitomycin C, exert their cytotoxic effects by causing direct DNA damage, which triggers apoptosis. drugbank.comresearchgate.net A major mechanism of resistance to these drugs is the cancer cell's ability to enhance its DNA repair capacity, allowing it to survive otherwise lethal damage. amegroups.org Cancer cells can upregulate key DNA repair pathways, including non-homologous end joining (NHEJ) and homologous recombination (HR), to fix drug-induced DNA breaks. amegroups.orgnih.gov